8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one
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Overview
Description
8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family Naphthyridines are heterocyclic compounds containing a pyridine ring fused to another aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable naphthyridine precursor.
Bromination: Introduce the bromine atom at the 8th position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: Introduce the methoxy group at the 5th position using a methoxylating agent like sodium methoxide in methanol.
Cyclization: Form the final naphthyridinone structure through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-1,6-naphthyridin-2(1H)-one: Lacks the bromine atom, potentially altering its reactivity and biological activity.
8-chloro-5-methoxy-1,6-naphthyridin-2(1H)-one: Similar structure with a chlorine atom instead of bromine, which might affect its chemical properties.
Uniqueness
8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and potential applications. The combination of these functional groups might offer distinct advantages in specific chemical or biological contexts.
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
8-bromo-5-methoxy-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9-5-2-3-7(13)12-8(5)6(10)4-11-9/h2-4H,1H3,(H,12,13) |
InChI Key |
DLMUXHDMRIBTRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC(=O)N2)Br |
Origin of Product |
United States |
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